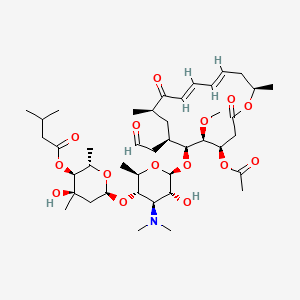

Carbomycin B

Description

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29,31,34-41,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNXEMIDBIPJDC-HLPDZUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024930 | |

| Record name | Carbomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21238-30-2 | |

| Record name | Carbomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021238302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7K5W89FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Carbomycin B from Streptomyces halstedii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin B, a 16-membered macrolide antibiotic, is a significant natural product from Streptomyces halstedii. As an intermediate in the biosynthesis of the more abundant Carbomycin A, its isolation and characterization are crucial for understanding macrolide biosynthesis and for the potential development of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, including detailed experimental protocols, quantitative data, and a depiction of the general regulatory pathways governing its production.

Introduction

The discovery of Carbomycin by Fred W. Tanner Jr. of Pfizer marked a significant advancement in the field of antibiotics.[1] This macrolide antibiotic is produced by the bacterium Streptomyces halstedii and exhibits inhibitory activity against Gram-positive bacteria.[2] this compound, also known as Magnamycin B, is a direct precursor to Carbomycin A in the biosynthetic pathway.[1][2] Understanding the production and isolation of this compound is essential for researchers aiming to harness the biosynthetic machinery of Streptomyces for the generation of new and improved therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₇NO₁₅ | [2] |

| Molecular Weight | 825.99 g/mol | [2] |

| Appearance | Colorless, optically active crystalline solid | [1] |

| Basicity (pKb) | 7.2 | [1] |

Fermentation of Streptomyces halstedii for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of a selected strain of Streptomyces halstedii.[3] The yield of Carbomycin can be influenced by the composition of the fermentation medium.[1]

Fermentation Medium

A representative fermentation medium for Carbomycin production is detailed below.[1]

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Soybean Meal | 10.0 |

| Sodium Chloride (NaCl) | 5.0 |

| Calcium Carbonate (CaCO₃) | 1.0 |

Fermentation Conditions

Optimal production of Carbomycin is typically achieved under the following conditions.

| Parameter | Value |

| Incubation Time | 120 hours |

| Temperature | 28-30 °C |

| Agitation | 200-250 rpm |

| Aeration | Submerged aerobic conditions |

Experimental Protocol: Isolation and Purification of this compound

The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth of Streptomyces halstedii.

Extraction

-

Mycelial Separation: At the end of the fermentation (120 hours), filter the broth at a low pH to remove the solid mycelial matter.[3]

-

pH Adjustment: Adjust the pH of the clarified fermentation broth to 6.5-7.5. For optimal extraction with chloroform, a pH of 6.5 is recommended.[1]

-

Solvent Extraction: Extract the aqueous broth with an equal volume of chloroform. Perform the extraction three times to ensure maximum recovery of this compound.[1]

-

Concentration: Combine the chloroform extracts and concentrate them under vacuum to yield a crude extract.

Purification

-

Preparative Thin-Layer Chromatography (TLC): The crude extract is further purified by preparative TLC to separate Carbomycin A and this compound.[1]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system of ethanol-hexane-water in a 90:10:0.15 (v/v) ratio provides efficient separation.[1]

-

-

Crystallization: The band corresponding to this compound can be scraped from the TLC plate, eluted with a suitable solvent (e.g., methanol), and crystallized by the slow addition of water to the methanolic solution.[3] The resulting crystals are filtered, washed, and dried under vacuum.[3]

Quantitative Data

While specific yields for this compound are not extensively reported, a patent for Carbomycin purification reported a 60.5% yield of the antibiotic from the filtered broth.[3] Purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. For the related Carbomycin A ([M+H]⁺ precursor m/z 842.4533), key fragments are observed at m/z 614, 615, and 423.[2]

Regulatory Pathways in Streptomyces

The biosynthesis of macrolide antibiotics like Carbomycin in Streptomyces is a complex process regulated by a hierarchy of genes. While the specific signaling pathway for this compound in S. halstedii is not detailed in the available literature, a generalized regulatory cascade for macrolide biosynthesis is presented below. This typically involves pathway-specific regulatory proteins, often encoded within the biosynthetic gene cluster, which control the expression of the structural genes.

Caption: Generalized regulatory cascade for macrolide biosynthesis in Streptomyces.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound from Streptomyces halstedii can be summarized in the following diagram.

Caption: Workflow for the isolation and purification of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Carbomycin B

Introduction

Carbomycin B, also known as Magnamycin B, is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces halstedii. As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This compound is an intermediate in the biosynthesis of Carbomycin A.[1] This class of antibiotics is of significant interest to researchers and drug development professionals due to its potent activity against Gram-positive bacteria and certain Mycoplasma strains.[2][3] Carbomycins function by inhibiting bacterial protein synthesis. The initial structural proposal for the related Carbomycin A (Magnamycin) was put forth by the Nobel laureate R.B. Woodward in 1957 and was subsequently revised by Woodward in 1965.[2][3][4] This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, its mechanism of action, and the experimental methodologies used for its structural elucidation.

Chemical Structure and Stereochemistry

The chemical structure of this compound is complex, featuring a 16-membered lactone ring, multiple chiral centers, and two attached sugar moieties: D-mycaminose and L-mycarose.

Core Macrolide Structure

The aglycone core of this compound is a 16-membered lactone ring with a conjugated diene system and an epoxide. The stereochemistry of the numerous chiral centers in the macrolide ring is crucial for its biological activity.

Appended Sugars

Two deoxy sugars are glycosidically linked to the macrolide ring:

-

D-Mycaminose: An amino sugar attached to the C5 position of the lactone ring.

-

L-Mycarose: A neutral sugar attached to the D-mycaminose moiety. An isovalerate group is esterified to the 4''-hydroxyl group of the L-mycarose sugar.

Structural Distinction from Carbomycin A

This compound is a precursor to Carbomycin A. The primary structural difference between the two compounds is at the C9 position of the macrolide ring. In this compound, this position is a ketone (C=O), whereas in Carbomycin A, it is reduced to a hydroxyl group (-OH).

Quantitative Structural Data

| Property | Value | Source |

| Molecular Formula | C42H67NO15 | MedKoo Biosciences |

| Molecular Weight | 825.99 g/mol | MedKoo Biosciences |

| Exact Mass | 825.4511 | MedKoo Biosciences |

| Elemental Analysis | C: 61.07%, H: 8.18%, N: 1.70%, O: 29.05% | MedKoo Biosciences |

Stereochemical Descriptors:

-

IUPAC Name: (2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,11E,13E,16R)-4-acetoxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate[1]

-

SMILES: C[C@@H]1C/C=C/C=C/C(--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C)--INVALID-LINK--(O)--INVALID-LINK--C)=O)--INVALID-LINK--O3)--INVALID-LINK--O2)--INVALID-LINK----INVALID-LINK--=O)CC(O1)=O)=O[1]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of macrolide antibiotics like this compound relies on a combination of spectroscopic and chemical methods. While the specific experimental details from Woodward's 1965 publication are not widely accessible, the general methodologies employed for such structure elucidation are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the constitution and stereochemistry of organic molecules.

Typical Protocol for 1D and 2D NMR Analysis of a Macrolide Antibiotic:

-

Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C-O, C-N, C-C).

-

-

2D NMR Spectroscopy: These experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and conformation of the molecule.

-

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

General Protocol for Small Molecule X-ray Crystallography:

-

Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. This model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Biosynthesis of Carbomycin

The biosynthesis of this compound is a complex process orchestrated by a Type I polyketide synthase (PKS) and subsequent tailoring enzymes. The carbomycin biosynthetic gene cluster from Streptomyces thermotolerans has been identified.[5] The lactone ring is assembled from acetate and propionate units.[2]

Caption: Simplified overview of the this compound biosynthetic pathway.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it binds to the nascent peptide exit tunnel (NPET), physically obstructing the passage of newly synthesized polypeptides. The disaccharide side chain extends towards the peptidyl transferase center (PTC), interfering with the proper positioning of the A-site tRNA.[6] A key feature of the interaction of 16-membered macrolides like carbomycin is the formation of a reversible covalent bond between the aldehyde group at C10 and the N6 of adenine A2103 (A2062 in E. coli) in the 23S rRNA.[6]

Caption: this compound blocks the ribosomal exit tunnel, inhibiting protein synthesis.

Conclusion

This compound is a structurally complex macrolide antibiotic with a well-defined stereochemistry that is essential for its biological function. While the complete experimental data from its initial structure elucidation are not easily accessible, the application of modern spectroscopic and crystallographic techniques provides a clear understanding of its three-dimensional architecture. Its mechanism of action, involving the obstruction of the ribosomal exit tunnel, presents a clear target for the development of new antibacterial agents. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to generate novel macrolide derivatives with improved therapeutic properties. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. medkoo.com [medkoo.com]

- 2. Carbomycin - Wikipedia [en.wikipedia.org]

- 3. Carbomycin | C42H67NO16 | CID 5287879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The structure of magnamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of a hybrid macrolide antibiotic in Streptomyces ambofaciens and Streptomyces lividans by introduction of a cloned carbomycin biosynthetic gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Carbomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, also known as Magnamycin B, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii. As a member of the 16-membered macrolide family, it exhibits activity primarily against Gram-positive bacteria. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its mechanism of action, and generalized experimental protocols for its characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various scientific sources.

| Property | Value | Citation(s) |

| Molecular Formula | C₄₂H₆₇NO₁₅ | [1] |

| Molecular Weight | 825.99 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 141-144 °C (decomposes) | |

| Solubility | Soluble in DMSO | [1] |

| UV Absorption Maxima (λmax) | 278 nm | |

| pKa | Data not available | |

| 1H NMR Data | Data not publicly available | |

| 13C NMR Data | Data not publicly available | |

| FT-IR Data | Data not publicly available |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following sections provide generalized methodologies for determining the key physical and chemical properties of macrolide antibiotics.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Principle: The capillary melting point method involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is placed in a mortar and finely ground.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is obtained.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a rapid preliminary determination.

-

Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point) are recorded.

-

Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run. The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination of the melting range.[2][3][4]

Solubility Profile Determination

Determining the solubility of a potential drug candidate in various solvents is essential for formulation development and understanding its pharmacokinetic properties.

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a known volume of solvent, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Vials or flasks

-

Analytical balance

Procedure:

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, various buffers at different pH values) are chosen.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.

-

Concentration Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted solution is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion.

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[2][7][8]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility. The ionic strength of the solution is usually kept constant by adding a neutral salt (e.g., KCl).[7][9]

-

Titration: The solution is placed in the titration vessel with the pH electrode and stir bar. The titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value corresponds to the pH at the half-equivalence point. The first or second derivative of the titration curve can be used to accurately locate the inflection points.[2][8]

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solvent Selection: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or a suitable buffer) is chosen.

-

Sample Preparation: A series of standard solutions of this compound of known concentrations are prepared.

-

Spectral Scan: The UV-Vis spectrum of a sample solution is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax.

-

Quantitative Analysis: The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Apparatus:

-

FT-IR spectrometer (e.g., with an ATR accessory)

Procedure:

-

Sample Preparation: A small amount of dry, solid this compound is placed directly on the ATR crystal of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is also recorded and subtracted from the sample spectrum.[5][12][13][14][15][16][17]

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies, intensities, and shapes. For this compound, one would expect to see characteristic peaks for O-H (hydroxyl), C-H (alkyl), C=O (ester, ketone, aldehyde), C-O (ether, ester), and C-N (amine) functional groups.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][9][18][19][20][21][22][23] This binding occurs within the peptide exit tunnel, near the peptidyl transferase center (PTC). By physically obstructing the tunnel, this compound prevents the elongation of the nascent polypeptide chain.[1][19][20][21] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis and inhibiting bacterial growth.[9]

Figure 1. Mechanism of protein synthesis inhibition by this compound.

Signaling Pathways

Current literature does not describe a specific signaling pathway that is modulated by this compound. Its primary mechanism of action is the direct inhibition of a fundamental cellular process, protein synthesis, rather than the modulation of a signaling cascade. Research on the effects of macrolides on bacterial communication systems, such as quorum sensing, is ongoing, but specific data for this compound in this context is limited.[10][24][25][26][27][28]

Conclusion

This compound is a macrolide antibiotic with a well-established mechanism of action involving the inhibition of bacterial protein synthesis. While its basic physical and chemical properties are documented, a comprehensive public repository of its spectral data (NMR, FT-IR) and detailed, specific experimental protocols for its characterization are currently lacking. The generalized methods provided in this guide offer a starting point for researchers and drug development professionals seeking to work with this compound. Further research to fully characterize this compound and explore its potential secondary effects on bacterial signaling pathways would be of significant value to the scientific community.

References

- 1. Carbomycin - Wikipedia [en.wikipedia.org]

- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]

- 12. biomedscidirect.com [biomedscidirect.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. thinksrs.com [thinksrs.com]

- 19. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1H NMR-Based Metabolite Profiling of Planktonic and Biofilm Cells in Acinetobacter baumannii 1656-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interference of bacterial cell-to-cell communication: a new concept of antimicrobial chemotherapy breaks antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zmescience.com [zmescience.com]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. news-medical.net [news-medical.net]

- 28. researchgate.net [researchgate.net]

Unraveling the Molecular Siege: A Technical Guide to Carbomycin B's Mechanism of Action on Bacterial Ribosomes

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a deep understanding of the mechanisms by which existing antibiotics inhibit bacterial growth is paramount for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of Carbomycin B, a 16-membered macrolide antibiotic, on bacterial ribosomes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Executive Summary

This compound, a member of the macrolide family of antibiotics, exerts its bacteriostatic effect by targeting the bacterial 70S ribosome, the essential machinery for protein synthesis. Its primary mechanism of action involves binding to the nascent peptide exit tunnel (NPET) of the 50S large ribosomal subunit. This binding event, facilitated by specific interactions with 23S ribosomal RNA (rRNA) and ribosomal proteins, ultimately leads to the inhibition of protein elongation. A key structural feature of this compound, its disaccharide moiety, plays a critical role in sterically hindering the peptidyl transferase center (PTC), thereby preventing the formation of peptide bonds. This guide will explore the intricacies of this mechanism, providing a foundational understanding for future research and drug design.

Mechanism of Action: A Multi-faceted Inhibition

The inhibitory effect of this compound on bacterial protein synthesis is not a simple blockade but a sophisticated molecular siege involving precise interactions and conformational consequences.

Binding Site within the Nascent Peptide Exit Tunnel

This compound binds within the NPET of the 50S ribosomal subunit, a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2][3][4] This strategic location places it in close proximity to the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[2][5][6][7]

Key molecular interactions stabilize the binding of this compound:

-

23S rRNA: The antibiotic interacts with specific nucleotides of the 23S rRNA. Notably, the common binding site for macrolides is around nucleotide A2058 (E. coli numbering).[5][6] The presence of a mycarose sugar on this compound's disaccharide moiety leads to effects on nucleotide U2506 in the central loop of domain V.[5][6] Additionally, a mycinose moiety can interact with hairpin 35 in domain II, specifically at position A752.[5]

-

Ribosomal Proteins: Photoaffinity labeling and covalent binding studies have implicated several ribosomal proteins in the macrolide binding site. Protein L27 appears to be a major interaction partner for Carbomycin A, a closely related compound, with other proteins such as L2, L8, and S12 also being involved.[8][9]

Inhibition of the Peptidyl Transferase Center

The defining feature of 16-membered macrolides like this compound is the presence of a disaccharide at position 5 of the lactone ring.[5][6] This disaccharide, particularly the mycarose moiety, extends into the PTC and is essential for the inhibition of peptide bond formation.[5][6] The isobutyrate extension on the C5-disaccharide of Carbomycin A, a similar macrolide, has been shown to physically collide with the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby completely inhibiting the peptidyl transferase reaction.[10] It is highly probable that this compound employs a similar steric hindrance mechanism.

Context-Specific Translation Stalling

The inhibitory action of macrolides is not uniform across all translated sequences. The nature of the nascent polypeptide chain within the exit tunnel can modulate the antibiotic's effect, a phenomenon known as context-specific inhibition.[11][12][13][14][15] Specific amino acid sequences in the nascent peptide can enhance or reduce the stalling of the ribosome by the antibiotic. While specific data for this compound is limited, this general mechanism for macrolides suggests that this compound's efficacy may also be influenced by the proteome of the target bacterium.

Quantitative Data

| Parameter | Antibiotic | Value | Organism/System | Reference |

| Binding Affinity (Kd) | Erythromycin | 4.9 ± 0.6 nM | S. pneumoniae ribosomes | [16] |

| Solithromycin | 5.1 ± 1.1 nM | S. pneumoniae ribosomes | [16] | |

| IC50 (Protein Synthesis) | Multiple Antibiotics | Various | Multiple Microorganisms | [17] |

Note: IC50 values are highly dependent on the specific assay conditions and the bacterial species being tested. The provided reference contains a table of IC50 values for various antibiotics against different microorganisms, which can serve as a comparative guide.

Experimental Protocols

The following are detailed methodologies for key experiments to study the mechanism of action of this compound on bacterial ribosomes. These protocols are adapted from established methods for studying antibiotic-ribosome interactions.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Principle: An in vitro transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of this compound to determine the extent of inhibition.[1][18][19]

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing a commercial in vitro transcription-translation system (e.g., PURExpress®), the DNA template encoding the reporter protein, and all necessary buffers and reagents as per the manufacturer's instructions.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Add the this compound dilutions to the reaction mixtures. Include a no-antibiotic control and a no-template control.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Detection:

-

If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

-

If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot the reporter activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Toeprinting Assay

This assay is used to map the precise location of ribosome stalling on an mRNA template induced by this compound.

Principle: A ribosome is allowed to translate an mRNA template in the presence of this compound. When the ribosome stalls, its position is identified by primer extension using a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence on the mRNA. The reverse transcriptase will stop at the edge of the stalled ribosome, generating a truncated cDNA product (the "toeprint"). The size of this product reveals the exact stalling site.[2][20][21][22][23][24]

Protocol:

-

Template Preparation: Prepare a linear DNA template containing a T7 promoter, a ribosome binding site, the coding sequence of interest, and a primer binding site downstream of the coding sequence.

-

In Vitro Transcription-Translation:

-

Set up a coupled in vitro transcription-translation reaction with the DNA template.

-

Add this compound at a concentration known to inhibit translation. Include a no-antibiotic control.

-

Incubate the reaction at 37°C to allow for translation and ribosome stalling.

-

-

Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA by heating and gradual cooling.

-

Primer Extension:

-

Add reverse transcriptase and dNTPs to the reaction.

-

Incubate to allow the synthesis of cDNA.

-

-

Analysis:

-

Stop the reaction and purify the cDNA products.

-

Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

The position of the toeprint band relative to the sequencing ladder indicates the codon at which the ribosome has stalled.

-

Ribosome Profiling

This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions in response to this compound treatment.

Principle: Bacteria are treated with this compound to stall translating ribosomes. The cells are then lysed, and the mRNA that is protected by the ribosomes is isolated. These ribosome-protected fragments (RPFs) are then sequenced and mapped to the bacterial genome to reveal the locations and density of stalled ribosomes.[11][25][26][27][28]

Protocol:

-

Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with a sub-lethal concentration of this compound for a short period to induce ribosome stalling. An untreated culture serves as a control.

-

-

Harvesting and Lysis: Rapidly harvest the cells and lyse them under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest any mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate the monosomes (single ribosomes) by sucrose gradient centrifugation or size exclusion chromatography.

-

Footprint Extraction: Extract the mRNA fragments (footprints) from the isolated ribosomes.

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate a cDNA library.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Trim the adapter sequences from the raw sequencing reads.

-

Align the footprint reads to the bacterial genome.

-

Analyze the distribution and density of footprints to identify genes and specific codons where this compound causes ribosome stalling.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Figure 1. Mechanism of action of this compound on the bacterial ribosome.

Figure 2. Experimental workflow for the toeprinting assay.

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribosome structure: binding site of macrolides studied by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Development of a ribosome profiling protocol to study translation in Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Development of a ribosome profiling protocol to study translation in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Carbomycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the 16-membered macrolide antibiotic family, is a polyketide natural product synthesized by various species of the genus Streptomyces, most notably Streptomyces halstedii and Streptomyces thermotolerans. These compounds exhibit a broad spectrum of activity against Gram-positive bacteria. The intricate molecular architecture of this compound is assembled through a complex and highly regulated biosynthetic pathway, involving a Type I polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic organization, enzymatic steps, regulatory mechanisms, and key experimental methodologies used to elucidate this fascinating molecular assembly line.

This compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large biosynthetic gene cluster (BGC) spanning approximately 40 to 70 kb in the Streptomyces genome.[1][2] This cluster contains around 30 open reading frames (ORFs) that code for the PKS machinery, tailoring enzymes, regulatory proteins, and resistance mechanisms.[3] A partial organization of the carbomycin BGC from S. thermotolerans has been characterized, revealing a complex arrangement of genes responsible for the synthesis and modification of the macrolide core and its appended deoxy sugars.[4]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed Function | Reference(s) |

| PKS Genes | Responsible for the assembly of the 16-membered macrolactone ring from acetate and propionate precursors. The specific gene names and modular organization are analogous to other 16-membered macrolide PKS systems. | [5] |

| carA | Carbomycin resistance gene. | [6] |

| acyA | 3-O-acyltransferase; catalyzes the acylation of the mycaminose sugar. | [6] |

| carE | 4"-O-isovaleryltransferase; responsible for the addition of the isovaleryl group to the mycarose sugar, a key step in the formation of this compound. | [7] |

| ORF-A | Cytochrome P450 monooxygenase; involved in the epoxidation of this compound to Carbomycin A. | [6] |

| ORF-B | Putative 4-O-methyltransferase. | [6] |

| acyB2 | Pathway-specific positive transcriptional regulator. | [3] |

| cbmR | Transcriptional regulator with dual positive and negative regulatory functions. | [3] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Polyketide Backbone Synthesis: The 16-membered macrolactone ring of this compound is assembled by a Type I PKS. This large, multi-enzyme complex functions as an assembly line, catalyzing the sequential condensation of extender units onto a starter unit. The backbone of carbomycin is derived from one propionate and seven acetate units. The PKS is organized into modules, with each module responsible for one cycle of chain elongation and modification. Each module typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the growing polyketide chain. The final polyketide chain is released from the PKS, often with concomitant cyclization to form the macrolactone ring.

-

Deoxysugar Biosynthesis and Attachment: this compound contains two deoxy sugars, D-mycaminose and L-mycarose, which are crucial for its biological activity. The biosynthetic pathways for these sugars are encoded by genes within the BGC and involve a series of enzymatic modifications of glucose-1-phosphate. Once synthesized, these sugars are attached to the macrolactone core by specific glycosyltransferases.

-

Post-PKS Tailoring Modifications: Following the formation of the glycosylated macrolactone intermediate, a series of tailoring reactions occur to yield the final this compound molecule. These modifications are catalyzed by enzymes encoded within the BGC and include hydroxylation, methylation, and acylation. A key tailoring step in this compound biosynthesis is the acylation of the mycarose sugar with an isovaleryl group, a reaction catalyzed by the CarE acyltransferase.[7]

Caption: Overview of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by pathway-specific regulatory proteins encoded within the BGC. Two key regulators have been identified in S. thermotolerans: AcyB2 and CbmR.[3]

-

AcyB2: This protein acts as a positive regulator. Overexpression of the acyB2 gene leads to a significant increase in carbomycin production.[3]

-

CbmR: This regulator exhibits a dual function. At low expression levels, it acts as a positive regulator, while at high expression levels, it represses carbomycin biosynthesis.[3]

The interplay between these regulators ensures that carbomycin production is coordinated with the physiological state of the cell.

Caption: Simplified regulatory network of this compound biosynthesis.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular genetics and biochemical techniques. Below are outlines of key experimental protocols.

Gene Disruption via PCR-Targeted Gene Replacement

This method is used to inactivate a specific gene to study its function.

-

Construct a Disruption Cassette: A DNA fragment containing an antibiotic resistance gene (e.g., apramycin resistance) is amplified by PCR. The primers used for this PCR contain flanking regions that are homologous to the sequences immediately upstream and downstream of the target gene.[8]

-

Prepare Competent Cells: Streptomyces spores are germinated and treated to make them competent for DNA uptake.

-

Transformation: The disruption cassette is introduced into the competent Streptomyces cells, typically via protoplast transformation or conjugation.[1]

-

Homologous Recombination: Inside the cell, the homologous flanking regions of the disruption cassette facilitate a double-crossover event with the chromosome, replacing the target gene with the resistance cassette.

-

Selection and Verification: Transformants are selected on media containing the corresponding antibiotic. Successful gene replacement is confirmed by PCR and Southern blot analysis.

Caption: Workflow for PCR-targeted gene disruption in Streptomyces.

Heterologous Expression of Biosynthetic Genes

This technique involves expressing genes from the carbomycin producer in a more genetically tractable host, such as Streptomyces lividans, to characterize gene function.[9][10]

-

Cloning: The gene or gene cluster of interest is cloned into an E. coli-Streptomyces shuttle vector.

-

Transformation of E. coli : The shuttle vector is first introduced into an E. coli strain (e.g., ET12567/pUZ8002) that facilitates intergeneric conjugation.

-

Conjugation: The E. coli donor strain is mixed with the recipient Streptomyces lividans strain on a suitable medium to allow for plasmid transfer via conjugation.

-

Selection of Exconjugants: S. lividans cells that have received the plasmid are selected on media containing an appropriate antibiotic.

-

Analysis of Metabolites: The heterologous host is cultured, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of new metabolites.

Quantitative Analysis of this compound Production

HPLC-MS is a powerful technique for the quantification of macrolide antibiotics in fermentation broths.[11][12]

-

Sample Preparation: The Streptomyces fermentation broth is centrifuged to remove cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic phase is collected and evaporated to dryness. The residue is redissolved in a suitable solvent for HPLC analysis.

-

HPLC Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of solvents (e.g., acetonitrile and water with a modifying agent) is used to separate the components of the extract.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments, allowing for sensitive and specific detection and quantification.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of purified this compound.

Table 2: Example HPLC-MS Parameters for Macrolide Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific m/z of this compound |

Conclusion

The biosynthesis of this compound in Streptomyces is a testament to the complex and elegant chemistry performed by microorganisms. A deep understanding of this pathway, from the genetic organization of the BGC to the intricate enzymatic reactions and regulatory networks, is crucial for researchers and drug development professionals. The experimental methodologies outlined in this guide provide a framework for further investigation and manipulation of this pathway, opening avenues for the generation of novel macrolide antibiotics with improved therapeutic properties through synthetic biology and metabolic engineering approaches. The continued exploration of the carbomycin biosynthetic machinery holds significant promise for the discovery and development of new anti-infective agents.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 3. Identification of two regulatory genes involved in carbomycin biosynthesis in Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A type I/type III polyketide synthase hybrid biosynthetic pathway for the structurally unique ansa compound kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleotide sequence analysis of the carbomycin biosynthetic genes including the 3-O-acyltransferase gene from Streptomyces thermotolerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete genome sequence of Streptomyces cyanogenus S136, producer of anticancer angucycline landomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Antibacterial Spectrum of Carbomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin B, a member of the macrolide class of antibiotics, is a polyketide synthesized by various Streptomyces species. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, methodologies for its assessment, and available data on its activity against a range of bacterial species.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, specifically the 50S large subunit. The binding of this compound to the 23S rRNA component of the 50S subunit physically obstructs the nascent peptide exit tunnel. This steric hindrance prevents the elongation of the polypeptide chain beyond a few amino acids, leading to the premature dissociation of peptidyl-tRNA from the ribosome. The accumulation of these truncated peptidyl-tRNAs ultimately halts protein synthesis, thereby inhibiting bacterial growth.

Carbomycin A vs. Carbomycin B: A Detailed Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomycin A and Carbomycin B are closely related 16-membered macrolide antibiotics produced by Streptomyces halstedii. While both compounds exhibit antibacterial activity, a subtle yet critical structural difference distinguishes them, leading to potential variations in their biological efficacy. This technical guide provides an in-depth analysis of the key structural dissimilarities between Carbomycin A and this compound, supported by quantitative data, and outlines the general experimental procedures for their isolation.

Core Structural Differences

The primary structural difference between Carbomycin A and this compound lies in the C12-C13 position of the macrocyclic lactone ring. Carbomycin A possesses an epoxide ring at this position, whereas this compound features a carbon-carbon double bond.[1][2] This seemingly minor variation accounts for the difference of a single oxygen atom in their molecular formulas and a corresponding change in molecular weight.

Table 1: Comparison of Physicochemical Properties

| Property | Carbomycin A | This compound |

| Molecular Formula | C₄₂H₆₇NO₁₆[1] | C₄₂H₆₇NO₁₅[2] |

| Molecular Weight | 841.98 g/mol | 825.98 g/mol |

| Key Structural Feature | C12-C13 Epoxide | C12-C13 Double Bond |

Visualization of the Structural Disparity

The structural divergence between Carbomycin A and this compound can be effectively visualized through the following diagram, which highlights the differing functionalities on the lactone ring.

Caption: Structural relationship between Carbomycin A and B.

Experimental Protocols: Isolation and Purification

The isolation and purification of Carbomycin A and B from the fermentation broth of Streptomyces halstedii generally involve a series of extraction and precipitation steps. While specific laboratory protocols may vary, the following outlines a general methodology based on established procedures.

Fermentation Broth Processing

-

Mycelium Removal: The fermentation broth is first acidified to a low pH to facilitate the separation of the mycelial solids from the liquid broth by filtration.

-

Initial Extraction: The clarified broth is adjusted to a slightly alkaline pH (around 8.5). A water-immiscible organic solvent, such as benzene or toluene, is then added to the broth.[3] The carbomycin complex, being more soluble in the organic phase, is extracted from the aqueous broth.

Precipitation and Crystallization

-

Complex Precipitation: The organic extract containing the carbomycin complex is concentrated. The addition of a non-polar solvent like hexane can induce the precipitation of the carbomycin as a solid complex.

-

Acidification and Re-extraction: The precipitated complex is then treated with an acidified aqueous solution. This step protonates the dimethylamino group of the mycaminose sugar, rendering the carbomycin salt more water-soluble and allowing for its separation from the aromatic complexing agent.

-

Final Crystallization: The aqueous solution of the carbomycin salt is adjusted back to an alkaline pH, causing the free base to precipitate. The precipitate is then redissolved in a suitable solvent, such as methanol, and crystallization is induced by the gradual addition of water. This process yields the purified carbomycin antibiotic.[3]

Biological Activity and Mechanism of Action

Both Carbomycin A and this compound belong to the macrolide class of antibiotics and function by inhibiting bacterial protein synthesis.[1][4] They bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain and causing premature dissociation of peptidyl-tRNA from the ribosome.[1]

While both compounds are active against Gram-positive bacteria, a direct, comprehensive comparison of their antibacterial potency in the form of Minimum Inhibitory Concentration (MIC) values is not extensively documented in readily available literature.[1][4] Generally, the antibacterial spectrum of carbomycin is similar to that of erythromycin, although higher concentrations of carbomycin may be required to achieve the same effect.[1] The presence of the epoxide group in Carbomycin A compared to the double bond in this compound could potentially influence its binding affinity to the ribosome and its overall antibacterial efficacy, but further comparative studies are needed to quantify this difference.

Conclusion

The key structural difference between Carbomycin A and this compound is the presence of an epoxide ring in the former and a double bond in the latter at the C12-C13 position of the macrolide ring. This distinction, while subtle, alters the molecule's chemical properties and may impact its biological activity. The isolation of these compounds from fermentation broths relies on a series of pH-dependent extractions and precipitations. Further research is warranted to fully elucidate the quantitative differences in the antibacterial efficacy of these two closely related macrolide antibiotics.

References

Biological Activity of Carbomycin B Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomycin, also known as Magnamycin, is a macrolide antibiotic produced by the bacterium Streptomyces halstedii.[1][2] It is a crystalline compound that demonstrates a significant inhibitory effect against Gram-positive bacteria and certain Mycoplasma strains.[1][2] The carbomycin complex consists of two components, Carbomycin A and Carbomycin B, with this compound serving as an intermediate in the synthesis of Carbomycin A.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound against Gram-positive bacteria, focusing on its mechanism of action, quantitative antibacterial activity, and the experimental protocols used to determine its efficacy.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant Gram-positive bacteria. The data is sourced from foundational studies on the in vitro activity of Carbomycin.

| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | Multiple | [Data not available in abstract] | English et al., 1952 |

| Streptococcus pyogenes | Multiple | [Data not available in abstract] | English et al., 1952 |

| Bacillus subtilis | NRRL B-543 | [Data not available in abstract] | English et al., 1952 |

| Enterococcus faecalis | Multiple | [Data not available in abstract] | English et al., 1952 |

Note: The seminal work by English et al. (1952) detailing the in vitro studies of Magnamycin (Carbomycin) contains specific MIC values. However, the full text of this historical document is not readily accessible, and the precise values for this compound are not available in the accessible abstracts. The reference is provided for sourcing the primary data.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. The mechanism involves a multi-faceted interference with the translation process:

-

Binding to the 23S rRNA: this compound binds to a specific site within the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding site is located in the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). Specifically, it protects overlapping, non-equivalent sites in the central loop of domain V of the 23S rRNA.

-

Inhibition of Peptidyl Transferase: By binding in proximity to nucleotide A-2451 in the 23S rRNA, this compound interferes with the peptidyl transferase activity of the ribosome. This enzymatic function is crucial for the formation of peptide bonds between amino acids, the fundamental step in protein elongation.

-

Interference with Polypeptide Elongation: this compound's binding near nucleotide A-2058 obstructs the passage of the growing polypeptide chain through the nascent peptide exit tunnel. This steric hindrance prevents the nascent peptide from elongating beyond a few amino acids, leading to premature termination of translation.

-

Dissociation of Peptidyl-tRNA: The antibiotic can stimulate the dissociation of peptidyl-tRNA from the ribosome, further disrupting the translation cycle.

The overall effect is a bacteriostatic action, where the growth and replication of the bacteria are halted due to the inability to synthesize essential proteins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB across the wells of a microtiter plate. The final volume in each well should be 50 µL. b. Leave a well with no antibiotic to serve as a positive growth control and another well with uninoculated medium as a negative control.

-

Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several morphologically similar bacterial colonies. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

ATP and GTP

-

This compound at various concentrations

-

Reaction buffer

-

Scintillation counter or other appropriate detection system

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, mRNA template, ATP, GTP, and reaction buffer. b. Add this compound to the reaction mixture at the desired final concentrations. Include a control reaction with no antibiotic.

-

Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Measurement of Protein Synthesis: a. Stop the reaction (e.g., by adding a precipitating agent like trichloroacetic acid). b. Quantify the amount of newly synthesized protein by measuring the incorporation of the radiolabeled amino acid using a scintillation counter. Alternatively, if a reporter protein like luciferase is used, its activity can be measured.

-

Data Analysis: a. Compare the level of protein synthesis in the presence of this compound to the control reaction. b. Calculate the percentage of inhibition for each concentration of this compound.

References

The Pivotal Role of Carbomycin B as a Synthesis Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbomycin B, a 16-membered macrolide antibiotic, serves as a crucial intermediate in the biosynthesis and chemical synthesis of other potent antibiotics, most notably Carbomycin A. This technical guide provides an in-depth analysis of this compound's role as a synthesis intermediate, detailing its chemical and physical properties, relevant experimental protocols, and the biosynthetic pathways it occupies.

Chemical and Physical Properties of this compound

This compound is a complex macrolide produced by the bacterium Streptomyces halstedii.[1] Its intricate structure, featuring a large lactone ring decorated with sugar moieties, makes it a valuable chiral building block in synthetic chemistry. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C42H67NO15 | [1] |

| Molecular Weight | 825.99 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (commercially available) | [1] |

| CAS Number | 21238-30-2 | [1] |

This compound in Synthesis: Experimental Protocols

The strategic position of this compound as a precursor to Carbomycin A and other macrolide derivatives has led to the development of specific synthetic protocols. A key transformation is the oxidation of the hydroxyl group on the mycarose sugar moiety to a ketone, yielding Carbomycin A.

Synthesis of this compound from Leucomycin A3

A practical laboratory-scale synthesis of this compound utilizes the readily available macrolide antibiotic, leucomycin A3 (also known as josamycin).

Experimental Protocol:

-

Dissolution: 10.0 g (12.1 mmol) of leucomycin A3 are dissolved in 30 ml of dimethyl sulfoxide (DMSO) and 15 ml of triethylamine.

-

Oxidation: To the resulting solution, 5.6 g of sulfur trioxide/pyridine complex (36.3 mmol), dissolved in 40 ml of DMSO, are added at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up: Approximately 200 g of ice are added to the reaction mixture, and the resulting precipitate is filtered. The solid product is then taken up in methylene chloride, and the organic phase is washed three times with water.

-

Purification: The organic phase is dried over sodium sulfate, filtered, and evaporated to dryness. The crude residue is purified by flash chromatography on a silica column using an eluant of CH2Cl2/MeOH/NH4OH (300:5:0.25).

Quantitative Data for the Synthesis of this compound from Leucomycin A3

| Parameter | Value |

| Starting Material | Leucomycin A3 |

| Starting Amount | 10.0 g (12.1 mmol) |

| Reagents | DMSO, Triethylamine, Sulfur trioxide/pyridine complex |

| Product | This compound |

| Product Yield | 3.6 g |

| Molar Yield | Approximately 36% |

The Biosynthetic Pathway of Carbomycin

In Streptomyces species, this compound is a key intermediate in the multi-step enzymatic production of Carbomycin A. The biosynthesis is governed by a cluster of genes responsible for the assembly of the polyketide backbone and subsequent modifications.

References

In Vitro Efficacy of Carbomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Comprehensive and standardized quantitative data for the in vitro efficacy of Carbomycin B, such as Minimum Inhibitory Concentrations (MICs) against a wide panel of bacterial strains and half-maximal inhibitory concentration (IC50) values from cytotoxicity assays, are not extensively reported in recent literature. Researchers are encouraged to utilize the detailed protocols provided in this guide to generate robust and comparable datasets. The following tables are presented as templates for data organization.

Table 1: In Vitro Antimicrobial Activity of this compound (Template)

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |

| Staphylococcus aureus | e.g., 25923 | |||

| Streptococcus pyogenes | e.g., 19615 | |||

| Bacillus subtilis | e.g., 6633 | |||

| Enterococcus faecalis | e.g., 29212 | |||

| Mycoplasma pneumoniae | e.g., 15531 |

Table 2: In Vitro Cytotoxicity of this compound (Template)

| Cell Line | ATCC Number | This compound IC50 (µM) | Positive Control IC50 (µM) | Assay Type |

| Human Cervical Cancer (HeLa) | CCL-2 | e.g., Doxorubicin | e.g., MTT, NRU | |

| Human Liver Cancer (HepG2) | HB-8065 | e.g., Doxorubicin | e.g., MTT, NRU | |

| Human Embryonic Kidney (HEK293) | CRL-1573 | e.g., Doxorubicin | e.g., MTT, NRU |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Erythromycin)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Preparation of Working Solutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations in the 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Preparation of Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: Add 50 µL of the appropriate this compound dilution to each well of the microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

Positive Control: A row of wells with a known antibiotic to ensure the assay is performing correctly.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Cytotoxicity Assay (Neutral Red Uptake - NRU)

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

-

This compound

-